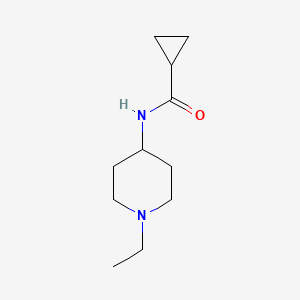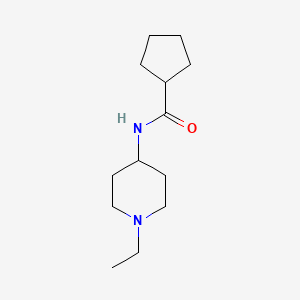![molecular formula C14H15NOS2 B4431779 4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4431779.png)
4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide
Übersicht
Beschreibung
4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide, also known as DMTP, is a chemical compound that belongs to the class of thiophene derivatives. It has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects through various pathways, including the inhibition of the PI3K/Akt/mTOR signaling pathway, the activation of the AMPK signaling pathway, and the modulation of the expression of various genes and proteins involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In addition, this compound can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide is its potential therapeutic applications in various diseases. It also has low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide. One of the areas of interest is the development of more efficient synthesis methods to improve the purity and yield of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, the development of this compound derivatives with improved solubility and bioavailability can enhance its therapeutic efficacy. Finally, the elucidation of the exact mechanism of action of this compound can provide insights into its therapeutic potential and facilitate the development of more effective therapies.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide insights into its therapeutic potential and facilitate the development of more effective therapies.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-(2-methylsulfanylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-9-10(2)18-8-11(9)14(16)15-12-6-4-5-7-13(12)17-3/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVHMBZISKPXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=CC=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4431738.png)

![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431745.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4431774.png)


